U-69593

Übersicht

Beschreibung

U-69593 ist eine chemische Verbindung, die für ihre starke und selektive Aktivität als κ1-Opioid-Rezeptoragonist bekannt ist . Diese Verbindung wurde ausgiebig auf ihre verschiedenen pharmakologischen Wirkungen untersucht, darunter Antinozizeption, Entzündungshemmung, Anxiolyse in niedrigen Dosen, Atemdepression und Diurese . Sie hat einen minimalen Einfluss auf die gastrointestinale Motilität .

Vorbereitungsmethoden

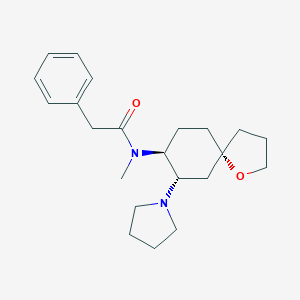

Die Synthese von U-69593 beinhaltet die formale Kondensation zwischen der Carboxygruppe von Phenylessigsäure und der sekundären Aminogruppe von (5R,7S,8S)-N-Methyl-7-(Pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-amin . Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte Umgebung, um die richtige Stereochemie des Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

U-69593 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen verändern, was sich möglicherweise auf ihre pharmakologischen Eigenschaften auswirkt.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was sich auf ihre Rezeptorbindungsaffinität auswirkt.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, was seine Aktivität als κ1-Opioid-Rezeptoragonist verstärken oder verringern kann.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

U-69593 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an κ1-Opioidrezeptoren bindet, die eine Klasse von G-Protein-gekoppelten Rezeptoren sind, die an Schmerz, Bewusstsein, Stress und Stimmungsregulation beteiligt sind . Nach der Bindung aktiviert this compound diese Rezeptoren, was zu einer Kaskade intrazellulärer Ereignisse führt, die zu seinen pharmakologischen Wirkungen führen. Die Verbindung reduziert die calcium-abhängigen Dialysatspiegel von Dopamin und Glutamat im ventralen Striatum, was zu ihren anxiolytischen und anti-suchtbildenden Eigenschaften beiträgt .

Wirkmechanismus

U-69593 exerts its effects by selectively binding to κ1-opioid receptors, which are a class of G-protein-coupled receptors involved in pain, consciousness, stress, and mood regulation . Upon binding, this compound activates these receptors, leading to a cascade of intracellular events that result in its pharmacological effects. The compound reduces calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum, which contributes to its anxiolytic and anti-addictive properties .

Vergleich Mit ähnlichen Verbindungen

U-69593 ist einzigartig in seiner hohen Selektivität und Potenz für κ1-Opioidrezeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige verwandte Verbindungen umfassen:

Spiradolin: Ein Dichloranalog von this compound, bekannt für seine starken antinozizeptiven Wirkungen.

Diese Verbindungen teilen einige pharmakologische Eigenschaften mit this compound, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Rezeptorbindungsaffinitäten, was this compound zu einem wertvollen Werkzeug in der Opioidrezeptorforschung macht .

Biologische Aktivität

U-69593 is a selective kappa-opioid receptor (KOR) agonist that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and substance use disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Kappa-Opioid Receptors

Kappa-opioid receptors are one of the three main types of opioid receptors (alongside mu and delta receptors) and are primarily involved in modulating pain, mood, and stress responses. Activation of KORs has been associated with analgesic effects, but also with dysphoria and hallucinations, which limits the clinical use of non-selective opioid agonists.

This compound selectively binds to KORs with high affinity, leading to various biological responses. The compound's mechanism involves:

- G-Protein Coupling : this compound activates G-proteins associated with KORs, which inhibits adenylate cyclase activity and reduces cyclic AMP levels in cells. This pathway is crucial for its analgesic effects.

- Calcium Mobilization : Studies have shown that this compound stimulates calcium release in KOR-expressing cells, contributing to its pharmacological activity .

Analgesic Properties

This compound exhibits significant analgesic effects without the gastrointestinal side effects commonly associated with mu-opioid receptor agonists. Research indicates that:

- Dose-dependent Antinociception : In animal models, this compound demonstrated dose-dependent antinociceptive effects, effectively reducing pain responses without affecting motor coordination .

| Dose (mg/kg) | Antinociceptive Effect |

|---|---|

| 0.03 | Moderate |

| 0.1 | Significant |

| 0.3 | High |

Impact on Drug-Seeking Behavior

This compound has been studied for its potential to reduce drug-seeking behavior in models of addiction. Notably:

- Cocaine Reinstatement : Administration of this compound prior to cocaine exposure significantly reduced reinstatement of drug-seeking behavior in rats, suggesting a potential role in treating cocaine addiction .

Study on Dopamine Levels

A pivotal study demonstrated that repeated administration of this compound increased extracellular dopamine levels in the nucleus accumbens during abstinence from cocaine. This suggests that KOR activation may modulate dopaminergic pathways involved in addiction .

Long-term Effects on Behavior

In a longitudinal study assessing locomotor sensitization, this compound was found to attenuate both acute and chronic locomotor responses to cocaine, indicating its potential as a therapeutic agent for mitigating stimulant-induced behaviors .

Comparative Analysis with Other Opioids

This compound's selective action at KORs distinguishes it from other opioid agonists like morphine or fentanyl, which primarily activate mu-opioid receptors. The following table summarizes key differences:

| Characteristic | This compound | Mu Agonists (e.g., Morphine) |

|---|---|---|

| Receptor Selectivity | Kappa | Mu |

| Analgesic Effect | Yes | Yes |

| Risk of Dependence | Lower | Higher |

| Gastrointestinal Effects | Minimal | Significant |

Eigenschaften

IUPAC Name |

N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-23(21(25)16-18-8-3-2-4-9-18)19-10-12-22(11-7-15-26-22)17-20(19)24-13-5-6-14-24/h2-4,8-9,19-20H,5-7,10-17H2,1H3/t19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZRDDYTKFZSFR-ONTIZHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046326 | |

| Record name | N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96744-75-1 | |

| Record name | N-Methyl-N-[(5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96744-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 69593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-((5R,7S,8S)-7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-69593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S4K6TKTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.